molecular formula C9H17NO B13315870 (2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine

(2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine

Cat. No.: B13315870
M. Wt: 155.24 g/mol
InChI Key: VCSFPOKVOPWBAB-UHFFFAOYSA-N
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Description

(2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine is a bicyclic amine compound with the molecular formula C9H17NO. It is characterized by a bicyclo[2.2.1]heptane structure, which is a common motif in organic chemistry due to its rigidity and unique reactivity. This compound is of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between a furan and an olefinic or acetylenic dienophile can yield the desired bicyclic framework

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by specific functional group modifications. The process is optimized for high yield and purity, often involving catalytic hydrogenation and selective amination steps .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

Major products formed from these reactions include various substituted bicyclic amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine is unique due to its specific combination of a methoxy group and an amine on the bicyclic framework. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

(2-methoxy-2-bicyclo[2.2.1]heptanyl)methanamine

InChI

InChI=1S/C9H17NO/c1-11-9(6-10)5-7-2-3-8(9)4-7/h7-8H,2-6,10H2,1H3

InChI Key

VCSFPOKVOPWBAB-UHFFFAOYSA-N

Canonical SMILES

COC1(CC2CCC1C2)CN

Origin of Product

United States

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